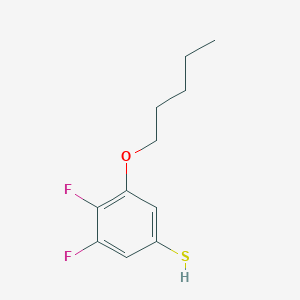

3,4-Difluoro-5-(pentyloxy)benzenethiol

Description

3,4-Difluoro-5-(pentyloxy)benzenethiol is a fluorinated aromatic thiol with the molecular formula C₁₁H₁₃F₂OS (derived by replacing the aldehyde group in the structurally related compound 3,4-Difluoro-5-(pentyloxy)benzaldehyde, CAS 1443349-46-9, with a thiol (-SH) group) . The molecule features a benzene ring substituted with two fluorine atoms at the 3- and 4-positions, a pentyloxy chain at the 5-position, and a thiol group. This structure confers unique electronic and steric properties, making it relevant in surface chemistry, particularly in self-assembled monolayers (SAMs) on metal surfaces like Au(111) .

Properties

IUPAC Name |

3,4-difluoro-5-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2OS/c1-2-3-4-5-14-10-7-8(15)6-9(12)11(10)13/h6-7,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJAGRQNNQYRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(pentyloxy)benzenethiol typically involves the introduction of the pentyloxy group and the thiol group onto a difluorobenzene ring. One common method involves the nucleophilic substitution reaction of 3,4-difluoronitrobenzene with pentanol, followed by reduction of the nitro group to an amine, and subsequent thiolation to introduce the thiol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(pentyloxy)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alkoxides can be used to replace the fluorine atoms or modify the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-5-(pentyloxy)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(pentyloxy)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atoms can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Benzenethiol Derivatives

| Compound | Molecular Formula | Substituents | Chain Length | SAM Order (Au(111)) |

|---|---|---|---|---|

| Benzenethiol | C₆H₅SH | None | N/A | Low |

| 4-Fluorobenzenethiol | C₆H₄F-SH | 4-F | N/A | Moderate |

| 3,4-Difluoro-5-methoxybenzenethiol | C₇H₆F₂OS | 3-F, 4-F, 5-OCH₃ | Short (C1) | Moderate |

| 3,4-Difluoro-5-(pentyloxy)benzenethiol | C₁₁H₁₃F₂OS | 3-F, 4-F, 5-O(CH₂)₄CH₃ | Long (C5) | High |

The pentyloxy chain in this compound enhances SAM order by increasing intermolecular van der Waals interactions, as observed in studies of oligo(phenylethynyl)benzenethiols . Fluorine substituents further stabilize SAMs by reducing electron density on the aromatic ring, promoting tighter packing .

Self-Assembled Monolayer (SAM) Behavior

Studies on benzenethiol derivatives reveal that SAM order correlates with chain length and substituent bulkiness:

- Short-chain derivatives (e.g., methoxy): Form disordered monolayers due to insufficient van der Waals interactions .

- Long-chain derivatives (e.g., pentyloxy) : Achieve higher order, as seen in the "herringbone" structure of oligo(phenylethynyl)benzenethiols with (2√3×3) periodicity .

- Fluorinated derivatives: Fluorine atoms enhance surface adhesion via dipole interactions with gold, improving SAM stability. For this compound, the combined effects of fluorine and pentyloxy substituents likely yield SAMs with superior thermal and chemical resistance compared to non-fluorinated analogues .

Spectroscopic and Surface-Enhanced Raman Scattering (SERS) Properties

Thiols adsorbed on plasmonic metals (e.g., Au, Ag) exhibit SERS activity due to electromagnetic and chemical enhancement mechanisms . Fluorinated thiols like this compound may show distinct SERS profiles:

- Electromagnetic enhancement: Dominated by localized surface plasmon resonance (LSPR), amplified by the compound’s ability to form ordered SAMs with uniform gaps between metal nanoparticles .

Biological Activity

3,4-Difluoro-5-(pentyloxy)benzenethiol is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzene ring substituted with two fluorine atoms, a pentyloxy group, and a thiol functional group. These substituents influence the compound's lipophilicity, reactivity, and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Fluorinated Benzene : The introduction of fluorine substituents can be achieved through electrophilic aromatic substitution.

- Alkylation : The pentyloxy group is introduced via an alkylation reaction using appropriate alkyl halides.

- Thiol Introduction : The thiol group can be added through reduction of a corresponding disulfide or directly from thiol precursors.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the thiol group is particularly relevant as it can interact with microbial enzymes and disrupt cellular functions.

Antioxidant Properties

The compound may also function as an antioxidant. Thiols are known to scavenge free radicals and protect cellular components from oxidative damage.

Enzyme Inhibition

Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition may have implications for cancer treatment or metabolic disorders.

Case Studies

- Antimicrobial Screening : A study evaluated various derivatives of benzenethiols against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that fluorinated derivatives showed enhanced activity compared to non-fluorinated counterparts.

- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured human cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

- Electron-Withdrawing Effects : The fluorine atoms may enhance the electrophilicity of the compound, facilitating interactions with biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluorothiophenol | One fluorine atom | Moderate antimicrobial activity |

| 4-Methylthiophenol | Methyl group instead of fluorine | Lower antioxidant capacity |

| 2-n-Butoxy-4-fluorothiophenol | Butoxy group increases hydrophobicity | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.